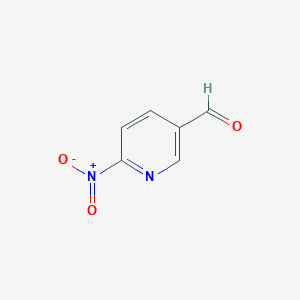

6-Nitronicotinaldehyde

Description

Overview of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in modern organic chemistry. nih.govlibretexts.org Its structure is analogous to benzene, with one methine group replaced by a nitrogen atom. byjus.com This substitution, however, imparts distinct chemical properties that make pyridine and its derivatives exceptionally versatile. wikipedia.orggcwgandhinagar.com They are found in a myriad of natural products, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine. nih.govnih.gov

The presence of the nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity in chemical transformations. wikipedia.org This inherent electronic nature allows for a wide range of functionalization reactions, making pyridine scaffolds key components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govaun.edu.eg In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus, highlighting its significance in medicinal chemistry. nih.govrsc.org The ability of the pyridine scaffold to improve water solubility and act as a pharmacophore has led to the discovery of numerous broad-spectrum therapeutic agents. nih.govmdpi.com

The Significance of Nitro and Aldehyde Functionalities in Pyridine Systems

The introduction of nitro (NO₂) and aldehyde (CHO) groups onto the pyridine ring dramatically alters its chemical behavior and opens up new avenues for synthetic transformations. The nitro group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. wikipedia.org This property is crucial for introducing a variety of nucleophiles at specific positions on the ring.

The aldehyde group, on the other hand, is a versatile functional group that can undergo a wide array of chemical reactions. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions. researchgate.net The combination of both a nitro and an aldehyde group on a pyridine scaffold, as seen in nitropyridine carboxaldehydes, creates a highly reactive and synthetically valuable molecule. The interplay between the electron-withdrawing nature of the nitro group and the reactivity of the aldehyde functionality allows for the construction of complex molecular architectures.

Research Trajectories for 6-Nitronicotinaldehyde and Related Positional Isomers

Research into 6-nitronicotinaldehyde and its positional isomers, such as 2-nitronicotinaldehyde (B1505903) and 5-nitronicotinaldehyde (B1611087), is driven by their potential as key intermediates in the synthesis of biologically active compounds and novel materials. rsc.org For instance, 6-isopropoxy-2-nitronicotinaldehyde has been utilized in the synthesis of aza-indazole IRAK4 inhibitors, which are of interest for their potential therapeutic applications. nih.gov The synthesis of these nitropyridine aldehydes often involves the nitration of a corresponding pyridine derivative, followed by modification of other functional groups. chemicalbook.comntnu.no

The reactivity of these isomers can differ based on the relative positions of the nitro and aldehyde groups, influencing the regioselectivity of subsequent reactions. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with deuteroxide leads to a ring-opened intermediate that can reclose to form the pyridine ring, a reaction not observed with its 2-chloro-3-nitropyridine (B167233) isomer. cdnsciencepub.com Current research focuses on developing efficient synthetic routes to these isomers and exploring their reactivity in various chemical transformations to generate novel heterocyclic compounds with desired properties. nih.gov

Interactive Data Table: Properties of Nitropyridine Carboxaldehyde Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Bromo-5-nitronicotinaldehyde | C6H3BrN2O3 | 231.00 | 1289263-92-8 |

| 6-Chloro-5-nitronicotinaldehyde | C6H3ClN2O3 | 186.55 | Not Available |

| 6-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | 184.11 | 6635-31-0 |

| 6-(Methylthio)-5-nitronicotinaldehyde | C7H6N2O3S | 198.20 | Not Available |

Data sourced from various chemical suppliers and databases. chemicalbook.comaksci.comsigmaaldrich.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIUIBAOGRIIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitronicotinaldehyde and Its Functional Analogues

Direct Functionalization Approaches to Pyridine (B92270) Ring Systems

Direct functionalization of the pyridine ring is a common strategy for synthesizing substituted pyridines like 6-nitronicotinaldehyde. This can be achieved through two main retrosynthetic disconnections: nitration of a nicotinaldehyde derivative or introduction of an aldehyde group onto a nitropyridine scaffold.

Regioselective Nitration of Nicotinaldehyde Derivatives

The introduction of a nitro group onto the nicotinaldehyde framework requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of both the pyridine nitrogen and the aldehyde group deactivates the ring towards electrophilic aromatic substitution, making nitration a challenging process. numberanalytics.compearson.com

Traditional methods for the nitration of pyridine and its derivatives often necessitate harsh conditions, such as the use of fuming nitric acid and sulfuric acid at elevated temperatures. numberanalytics.com For instance, the nitration of nicotinaldehyde can be carried out using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0 and 5°C to yield 6-nitronicotinaldehyde.

Modern approaches have sought to develop milder and more selective nitration protocols. One such method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane (B109758) or nitromethane. ntnu.no This technique proceeds through an N-nitropyridinium intermediate, which can then undergo rearrangement to introduce the nitro group onto the ring. ntnu.no Another approach utilizes Vilsmeier-Haack reagents (e.g., DMF/POCl₃ or DMF/SOCl₂) in the presence of a nitrate (B79036) salt like KNO₃ or NaNO₂, which can provide good yields and high regioselectivity under conventional or microwave-assisted conditions. scirp.org

Recent advancements have also explored radical nitration protocols. For example, a method for the meta-nitration of azines, including pyridines, has been developed using NO₂ radicals. acs.org This approach offers an alternative to traditional electrophilic aromatic substitution and can be effective for substrates that are unreactive under standard nitrating conditions. acs.org

Table 1: Comparison of Nitration Conditions for Pyridine Derivatives

| Nitrating Agent/System | Conditions | Substrate Scope | Key Features |

| HNO₃/H₂SO₄ | 0–5°C | Nicotinaldehyde | Traditional method, can be harsh. |

| N₂O₅ in CH₂Cl₂/CH₃NO₂ | Room Temperature | Pyridines | Milder conditions, proceeds via N-nitropyridinium intermediate. ntnu.no |

| Vilsmeier-Haack Reagents | Conventional or Microwave | Aromatic Compounds | Good yields and high regioselectivity. scirp.org |

| Radical Nitration (NO₂) | --- | Azines | Alternative to electrophilic substitution. acs.org |

The position of the incoming nitro group on the pyridine ring is influenced by the electronic effects of the existing substituents and the reaction conditions. numberanalytics.com In nicotinaldehyde, the aldehyde group at the 3-position and the ring nitrogen both direct incoming electrophiles. The nitration of nicotinaldehyde typically yields the 6-nitro isomer as the major product.

The formation of positional isomers is a common challenge in nitropyridine synthesis. ntnu.nomdpi.com For example, the nitration of 3-substituted pyridines can lead to a mixture of 2- and 6-nitro isomers. ntnu.no The regioselectivity can sometimes be controlled by temperature; at low temperatures, the reaction is under kinetic control, favoring the product formed from the most stable intermediate, while at higher temperatures, thermodynamic control may favor a different isomer. ntnu.no

To circumvent issues with positional isomerism during direct nitration, alternative strategies such as ring transformation reactions have been developed. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with various ketones in the presence of ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce a range of substituted nitropyridines that might be difficult to access through other methods. nih.govacs.org

Optimization of Electrophilic Aromatic Nitration Conditions

Aldehyde Group Introduction on Nitropyridine Cores

An alternative synthetic route to 6-nitronicotinaldehyde involves the introduction of an aldehyde group onto a pre-existing nitropyridine ring. This can be accomplished through the oxidation of a methyl group or the conversion of other carbonyl precursors.

The oxidation of a methyl group at the 3-position of a 6-nitropyridine is a direct method for the synthesis of 6-nitronicotinaldehyde. Various oxidizing agents can be employed for this transformation. For example, o-iodoxybenzoic acid (IBX) is known to be effective for the oxidation of groups adjacent to aromatic systems to form conjugated carbonyl compounds. organic-chemistry.org Another method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a catalyst like TEMPO and cobalt(II) acetate, which allows for the benzylic oxidation of alkyl arenes to aromatic aldehydes. organic-chemistry.org Permanganate (B83412) supported on manganese dioxide has also been used for the oxidation of arenes. organic-chemistry.org

Table 2: Selected Oxidation Methods for Converting Methylarenes to Aldehydes

| Oxidizing Agent/System | Key Features |

| o-Iodoxybenzoic acid (IBX) | Effective for oxidation adjacent to aromatic systems. organic-chemistry.org |

| NaClO/TEMPO/Co(OAc)₂ | Allows for selective benzylic oxidation. organic-chemistry.org |

| Supported Permanganate | Can be used under heterogeneous conditions. organic-chemistry.org |

The aldehyde functionality can also be introduced by converting other carbonyl-containing groups. For instance, a carboxylic acid can be reduced to an aldehyde, although this is a challenging transformation as aldehydes are easily reduced further. libretexts.org One approach involves the conversion of the carboxylic acid to an acid chloride, which can then be reduced to the aldehyde using a poisoned catalyst in a process known as the Rosenmund reduction.

Another strategy is the conversion of a nitrile group. While not a direct conversion to an aldehyde, nitriles can be valuable precursors in multi-step synthetic sequences. organic-chemistry.org

The Wittig reaction provides a method to form alkenes from aldehydes and ketones, which can be a useful transformation in the synthesis of more complex analogues. masterorganicchemistry.com

Oxidation Reactions of Methyl-Substituted Nitropyridines

Stepwise Construction of the 6-Nitronicotinaldehyde Scaffold

The synthesis of 6-nitronicotinaldehyde, a key heterocyclic building block, is achieved through strategic, multi-step pathways that construct the substituted pyridine ring system with the required functional groups. These methods often begin with readily available substituted pyridines, which are then elaborated through a sequence of chemical transformations.

Synthesis from Substituted Pyridines via Multi-Step Sequences

The assembly of the 6-nitronicotinaldehyde framework frequently relies on multi-step synthetic sequences starting from functionalized pyridine precursors. rsc.orgwhiterose.ac.uk These routes are designed to introduce the nitro and aldehyde functionalities in a controlled manner, leveraging the inherent reactivity of the pyridine ring, which can be modulated by existing substituents. gcwgandhinagar.com The choice of starting material and the sequence of reactions are critical for achieving the desired substitution pattern and avoiding unwanted side products. whiterose.ac.uk

Synthetic strategies for substituted pyridines often involve halogenated intermediates. iust.ac.irgoogle.com For instance, chlorination of pyridines can be achieved at elevated temperatures or in the presence of catalysts like aluminum chloride to produce chloropyridines. iust.ac.ir These halogenated pyridines serve as versatile precursors. A common strategy involves the nucleophilic aromatic substitution of a halogen atom with a nitro group.

In a representative pathway, a compound like 2,6-dichloro-5-fluoronicotinic acid can be synthesized and subsequently modified. google.com The process may involve the hydrolysis of a cyano group to a carboxylic acid, followed by other transformations. google.com The conversion of a halogenated pyridine to a nitropyridine is a key step in such sequences. This can be followed by modification of another substituent on the ring into the required aldehyde group to yield the final product. The reactivity of halopyridines towards nucleophilic substitution is significantly higher than that of benzene, facilitating such transformations. gcwgandhinagar.com

Pyridinols (hydroxypyridines) and aminopyridines are common starting materials for the synthesis of complex pyridine derivatives due to the activating nature of the hydroxyl and amino groups. nih.govsioc-journal.cn

A relevant synthesis starting from a pyridinol derivative is the preparation of 6-nitrooxazolo[3,2-a]pyridinium salts from 5-nitro-2-pyridone. nih.gov In this process, the 5-nitro-2-pyridone is first N-phenacylated, and the resulting intermediate undergoes cyclization to form the oxazolopyridinium salt. nih.gov This salt can then react with various nucleophiles. nih.gov While not directly yielding 6-nitronicotinaldehyde, this demonstrates a pathway starting from a nitrated pyridinol scaffold.

Aminopyridines are also significant synthons due to their dual nucleophilic character. sioc-journal.cnnih.gov They can be used to construct a variety of five- and six-membered azaheterocycles. sioc-journal.cn For example, 2-aminopyridines can react with nitrostyrenes in the presence of sodium dichloroiodide to produce 3-nitro-2-arylimidazo[1,2-a]pyridines, showcasing a method to build a nitro-substituted fused ring system from an aminopyridine. organic-chemistry.org Another approach involves the reaction of pyridine N-oxides with isocyanides to form 2-aminopyridines, which can then be further functionalized. nih.gov A synthetic route to 6-nitronicotinaldehyde could involve the initial conversion of an aminopyridine to a different functional group (e.g., via a Sandmeyer reaction) followed by nitration and subsequent oxidation to the aldehyde.

Methodologies Involving Halogen-Nitro Interconversions

Strategies for Constructing Nitrated Pyridine Aldehydes

A primary strategy for synthesizing nitrated pyridine aldehydes involves the direct electrophilic nitration of a pyridine aldehyde precursor. The nitration of nicotinaldehyde to its nitro-substituted derivatives is a key transformation. This reaction proceeds via electrophilic substitution, where a nitronium ion (NO₂⁺) attacks the pyridine ring.

The generation of the nitronium ion is typically achieved using a potent nitrating agent, such as fuming nitric acid, in a strongly acidic medium. The reaction conditions, including solvent system and temperature, are critical for controlling the regioselectivity and minimizing the formation of by-products.

A documented method for the synthesis of the related compound 5-nitronicotinaldehyde (B1611087) provides insight into the likely conditions for preparing the 6-nitro isomer. This process utilizes a mixture of glacial acetic acid, acetic anhydride (B1165640), and hydrofluoric acid as the solvent system. The reaction is performed at low temperatures, typically between 5–10 °C during the dropwise addition of fuming nitric acid, to manage the exothermic nature of the reaction and improve selectivity.

Table 1: Optimized Parameters for the Nitration of Nicotinaldehyde Analogs

| Parameter | Typical Value / Range | Comments |

|---|---|---|

| Starting Material | Nicotinaldehyde or analog | Aldehyde precursor. |

| Solvent System | Glacial acetic acid + Acetic anhydride + Hydrofluoric acid | Provides the acidic medium required for nitration. |

| Nitrating Agent | Fuming nitric acid | Added dropwise over approximately 2.5 hours. |

| Temperature (addition) | 5–10 °C | Crucial for controlling the reaction rate and selectivity. |

| Temperature (post-addition) | 8–10 °C for 1 hr, then 15–20 °C for 1 hr | Ensures the nitration reaction goes to completion. |

| Quenching | Ice-water mixture | Precipitates the final product from the reaction mixture. |

| Yield | 39–52% | Dependent on factors such as hydrofluoric acid concentration. |

This interactive table summarizes key parameters for the synthesis of nitrated pyridine aldehydes based on established protocols.

Process Optimization and Scalability Considerations for 6-Nitronicotinaldehyde Synthesis

The transition from laboratory-scale synthesis to industrial production of 6-nitronicotinaldehyde necessitates a focus on process optimization and scalability. migrationletters.comolemiss.edu The primary goals are to improve manufacturing efficiency, ensure safety, reduce costs, and maintain consistent product quality. o2h.com Key areas of focus include enhancing reaction rates and yields, which directly impact the economic viability and sustainability of the process. migrationletters.comresearchgate.net

Enhancing Reaction Rates and Yields

Improving reaction rates and yields is a critical aspect of optimizing the synthesis of 6-nitronicotinaldehyde. birmingham.ac.uk Several factors can be manipulated to achieve these enhancements, including reaction conditions and the choice of synthetic strategy. numberanalytics.com

Key Optimization Strategies:

Temperature and Concentration: Reaction rates are generally increased by raising the temperature and the concentration of reactants. numberanalytics.com However, for sensitive reactions like nitration, precise temperature control is essential to prevent side reactions and ensure regioselectivity. Optimization involves finding the ideal balance where the reaction proceeds efficiently without compromising the purity of the product. researchgate.net

Catalysis: The use of catalysts can significantly increase reaction rates by lowering the activation energy of the reaction. numberanalytics.com In the context of nitration, the acidic medium itself acts as a catalyst by facilitating the formation of the reactive nitronium ion.

Solvent Systems: The choice of solvent can profoundly impact reaction outcomes. Optimized solvent systems, such as the combination of glacial acetic acid, acetic anhydride, and hydrofluoric acid used in nitration, can enhance the formation of the active electrophile and stabilize intermediates, leading to improved yields.

Process Parameters: Systematically investigating parameters such as precursor ratios, reaction time, and heating rates can lead to significant improvements in yield and purity. researchgate.net For large-scale synthesis, challenges like low reaction rates and difficult purification can be addressed by optimizing these parameters.

Table 2: Factors Influencing Reaction Rates and Yields

| Factor | Influence on Synthesis | Example Application |

|---|---|---|

| Temperature | Affects reaction speed and selectivity. Higher temperatures can increase rates but may lead to by-products. numberanalytics.com | Maintaining a low temperature (5-10 °C) during nitration controls selectivity. |

| Concentration | Higher reactant concentrations generally lead to faster reaction rates. numberanalytics.com | Optimizing the concentration of fuming nitric acid is key to driving the reaction to completion. |

| Catalyst | Lowers the activation energy, accelerating the reaction without being consumed. numberanalytics.com | The acidic solvent system acts as a catalyst in the formation of the nitronium ion. |

| Reaction Time | Sufficient time is needed for the reaction to complete, but prolonged times can lead to decomposition. researchgate.net | A staged temperature profile after reagent addition ensures completion of nitration. |

This interactive table outlines the key factors that can be adjusted to enhance reaction rates and yields in the synthesis of 6-Nitronicotinaldehyde.

Reduction of By-product Formation

The synthesis of specific isomers of nitropyridine aldehydes, including 6-nitronicotinaldehyde and its analogues, presents a significant challenge in controlling regioselectivity. The direct nitration of pyridine aldehydes can lead to the formation of multiple isomers, which are often difficult to separate, thereby reducing the yield and purity of the desired product. Research has focused on optimizing reaction conditions and developing alternative synthetic pathways to minimize the generation of these unwanted by-products.

A primary method for synthesizing nitropyridine aldehydes is the electrophilic aromatic substitution of a pyridine aldehyde derivative using nitrating agents. However, this process can yield undesired isomers. For instance, in the synthesis of 5-nitronicotinaldehyde, the formation of 3-nitro isomers is a notable by-product that complicates downstream purification. The strategies to mitigate this involve meticulous control over reaction parameters and advanced purification techniques.

Control of Reaction Conditions

The selectivity of the nitration reaction is highly sensitive to the conditions employed. Key factors that can be manipulated to reduce by-product formation include temperature, solvent system, and the choice and handling of the nitrating agent.

Temperature Control: Maintaining low temperatures is critical for enhancing the selectivity of the nitration process. Reactions are often conducted between 0°C and 10°C during the addition of the nitrating agent to control the exothermic reaction and prevent the formation of unwanted side products. For example, in a procedure adapted from the synthesis of 5-nitrosalicylaldehyde, the temperature is strictly kept between 5–10°C during the dropwise addition of fuming nitric acid.

Solvent Systems: The choice of solvent medium plays a crucial role. Acidic media, such as a combination of glacial acetic acid, acetic anhydride, and hydrofluoric acid, have been shown to facilitate selective nitration while minimizing the formation of by-products.

Nitrating Agents: Fuming nitric acid is a commonly used nitrating agent. Its slow, dropwise addition is essential for controlling the reaction rate and temperature, which in turn influences the product distribution. In the synthesis of 6-hydroxy-5-nitronicotinic acid, a related precursor, a mixture of concentrated sulfuric acid and red fuming nitric acid (RFNA) is used. google.com

Catalysis and Alternative Reagents

The use of catalysts can improve the efficiency and selectivity of the synthesis. A patent for the synthesis of 6-hydroxy-5-nitronicotinic acid describes the use of ammonium sulfate (B86663) as a catalyst in conjunction with 6-hydroxynicotinic acid as the starting material. google.com This catalytic approach aims to overcome the low yield and purification difficulties associated with existing nitration methods. google.com

Another strategy to circumvent the issue of isomeric by-products is to introduce the aldehyde functionality after the nitration step. For instance, the synthesis of 6-methoxy-5-nitronicotinaldehyde has been achieved through the oxidation of (6-methoxy-5-nitropyridin-3-yl)methanol using Dess-Martin periodinane. google.comgoogle.com This multi-step approach allows for the purification of the nitrated intermediate before the final oxidation, thus avoiding the direct nitration of a substituted nicotinaldehyde and the associated by-products.

Purification Techniques

Even with optimized reaction conditions, the formation of some by-products is often unavoidable. Therefore, effective purification methods are essential.

Precipitation and Filtration: A common first step in purification involves quenching the reaction mixture in crushed ice and water. This causes the nitro aldehyde product to precipitate, which can then be collected by filtration.

Extraction and Crystallization: Further purification is typically achieved through extraction and recrystallization. Water extraction can be used to separate the desired product from unreacted materials and certain by-products. A patented method for purifying 6-hydroxy-5-nitronicotinic acid involves crystallizing the crude product at low temperatures (0-4°C) and then rinsing the resulting solid with cold methanol (B129727) to obtain a high-purity product. google.com

The following table summarizes key findings from research aimed at reducing by-product formation in the synthesis of nitropyridine aldehydes.

| Starting Material | Target Compound/Analogue | Key Strategy for By-product Reduction | Reported Outcome | Reference |

| Picolinaldehyde | 3-Nitropicolinaldehyde | Controlled temperature during nitration with concentrated nitric and sulfuric acid. | Enhanced purity and yield. | |

| Nicotinaldehyde | 5-Nitronicotinaldehyde | Optimized solvent system (glacial acetic acid, acetic anhydride, HF) and strict temperature control (5-10°C). | Reduces formation of 3-nitro isomers, simplifying separation. | |

| (6-methoxy-5-nitropyridin-3-yl)methanol | 6-Methoxy-5-nitronicotinaldehyde | Oxidation using Dess-Martin periodinane, avoiding direct nitration of the aldehyde. | Avoids formation of regioisomeric by-products from nitration. | google.com |

| 6-Hydroxynicotinic acid | 6-Hydroxy-5-nitronicotinic acid | Use of ammonium sulfate catalyst; controlled crystallization and cold methanol wash for purification. | Aims to provide high-purity product suitable for pharmaceutical synthesis. | google.com |

Reactivity and Reaction Pathways of 6 Nitronicotinaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) is a classic site for a range of organic reactions. Its reactivity in 6-nitronicotinaldehyde is amplified by the electron-deficient nature of the pyridine (B92270) ring to which it is attached.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This electrophilicity makes it a prime target for attack by nucleophiles. asianpubs.org The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. organic-chemistry.org This intermediate can then be protonated to yield an alcohol. asianpubs.org

Common nucleophilic addition reactions applicable to aldehydes include the formation of cyanohydrins with cyanide ions and the addition of Grignard reagents to form secondary alcohols. asianpubs.org While specific studies on 6-nitronicotinaldehyde are not prevalent, its aldehyde group is expected to readily undergo these characteristic reactions. The electron-withdrawing nature of the 6-nitro group on the pyridine ring would further enhance the partial positive charge on the carbonyl carbon, making it even more susceptible to nucleophilic attack compared to non-aromatic aldehydes.

Condensation Reactions for Imine and Enamine Formation

Aldehydes readily react with primary and secondary amines in condensation reactions to form imines and enamines, respectively. masterorganicchemistry.comlibretexts.org The reaction with a primary amine (R-NH₂) involves nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond, yielding an imine. libretexts.orgresearchgate.net Similarly, reaction with a secondary amine (R₂NH) leads to an enamine after the loss of water. analis.com.my

These reactions are typically reversible and often catalyzed by acid. masterorganicchemistry.comresearchgate.net Research on related heterocyclic aldehydes has demonstrated this reactivity. For instance, studies on imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) derivatives show that they readily condense with primary amines to produce the corresponding imine products in high purity. wikipedia.org A study involving microwave-assisted synthesis highlighted the efficient formation of imines from various aromatic aldehydes and amines, a technique applicable to 6-nitronicotinaldehyde. sigmaaldrich.com

Table 1: General Scheme for Imine and Enamine Formation

| Reactant | Amine Type | Product |

| 6-Nitronicotinaldehyde | Primary Amine (RNH₂) | Imine |

| 6-Nitronicotinaldehyde | Secondary Amine (R₂NH) | Enamine |

C-C Bond Forming Reactions (e.g., Knoevenagel Condensation, Aldol (B89426) Condensation)

The aldehyde group is a key participant in various carbon-carbon bond-forming reactions, which are fundamental in synthetic organic chemistry.

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group). beilstein-journals.orgwikipedia.org The reaction is typically catalyzed by a weak base. beilstein-journals.org The product is an α,β-unsaturated compound. wikipedia.org Research has shown that heteroaromatic aldehydes, such as 3-pyridinecarboxaldehyde, can successfully undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate, yielding products in excellent yields. asianpubs.org Given that 6-nitronicotinaldehyde is a substituted pyridine aldehyde, it is expected to be a highly reactive substrate for Knoevenagel condensations. Mechanochemical methods have also proven effective for the Knoevenagel condensation of p-nitrobenzaldehyde, suggesting a potential green chemistry route for similar reactions with 6-nitronicotinaldehyde. libretexts.org

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to a conjugated enone. ucr.edu Since 6-nitronicotinaldehyde lacks α-hydrogens, it cannot form an enolate itself and thus cannot undergo self-condensation. ucr.edu However, it can act as the electrophilic partner in a "crossed" or Claisen-Schmidt aldol condensation with another aldehyde or ketone that does possess α-hydrogens. masterorganicchemistry.comucr.edu In such a reaction, a base would deprotonate the enolizable carbonyl compound, and the resulting nucleophilic enolate would attack the carbonyl carbon of 6-nitronicotinaldehyde. This type of reaction is crucial for synthesizing various chalcone-like structures. Intramolecular aldol condensations are also possible in molecules containing two carbonyl groups, often favoring the formation of stable five- or six-membered rings. analis.com.my

Redox Chemistry of the Aldehyde Group

The aldehyde functional group can be readily oxidized or reduced. The oxidation of aldehydes typically yields carboxylic acids. ntnu.no Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromic acid (H₂CrO₄). ntnu.noscribd.com For the related compound 4-hydroxy-6-nitropyridine-2-carbaldehyde, the aldehyde group can be oxidized to the corresponding carboxylic acid. scribd.com

Conversely, aldehydes can be reduced to primary alcohols. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common laboratory reagents. The nitro group on the pyridine ring can also be reduced, often to an amino group, using agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions. scribd.com The choice of reducing agent is critical to achieve selective reduction of either the aldehyde or the nitro group.

Reactivity of the Nitropyridine Ring System

The pyridine ring is an electron-deficient aromatic system, a characteristic that is significantly intensified by the presence of a powerful electron-withdrawing nitro group. This electronic feature makes the ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic and heteroaromatic systems. mdpi.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group restores the aromaticity of the ring.

The presence of strong electron-withdrawing groups, such as a nitro group, is crucial as they stabilize the negatively charged intermediate, thereby facilitating the reaction. nih.gov The nitro group itself can act as a leaving group in SNAr reactions on pyridine rings. acs.org Research has demonstrated the successful substitution of a nitro group by a fluoride (B91410) anion in methyl 3-nitropyridine-4-carboxylate, highlighting the viability of this pathway. acs.org The reactivity of nitropyridines in SNAr is well-documented, with various nucleophiles such as amines and alkoxides being used to displace either a halide or a nitro group. researchgate.net Another related reaction is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the electron-deficient ring at a C-H position, followed by elimination to achieve formal substitution of a hydrogen atom. This method has been successfully applied to 3-nitropyridines.

Mechanistic Studies of Nitro Displacement by Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic rings. Unlike typical SN2 reactions, which are hindered at sp2-hybridized carbons, the SNAr mechanism proceeds through a two-step addition-elimination sequence.

The process is initiated by the attack of a nucleophile on a carbon atom of the aromatic ring. For this to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups. In the case of nitropyridines, the nitro group is an exceptionally potent activator. When a nucleophile attacks the carbon bearing a leaving group (like a halide or, in some cases, a nitro group), it forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This intermediate temporarily disrupts the aromaticity of the ring. The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The reaction concludes with the expulsion of the leaving group, which restores the aromatic system.

While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can be displaced by certain nucleophiles, although this is less common and often requires specific conditions. More frequently, the nitro group serves as the activating group, facilitating the displacement of other substituents, such as halides, at positions ortho or para to it.

Regioselectivity in SNAr Reactions of Nitropyridines

The position of nucleophilic attack on the nitropyridine ring is not random; it is governed by regioselectivity, which is dictated by both electronic and steric factors. The nitro group strongly activates the positions ortho and para to it by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

In a molecule like 6-nitronicotinaldehyde, the pyridine nitrogen and the C6-nitro group work in concert to make the ring highly electrophilic. The primary sites for nucleophilic attack are the positions ortho and para to the nitro group (C5 and C3, respectively) and the positions alpha and gamma to the pyridine nitrogen (C2 and C4). In many nitropyridines, nucleophilic substitution occurs preferentially at the positions activated by both the ring nitrogen and the nitro group. For instance, in 2-halo-3-nitropyridines, the halogen at C2 is activated by both the adjacent ring nitrogen and the ortho nitro group, making it a prime site for substitution. Similarly, in 4-chloro-3-nitropyridine, the C4 position is activated by the ring nitrogen (para) and the nitro group (meta), while in 2-chloro-5-nitropyridine (B43025), the C2 position is activated by the ring nitrogen (ortho) and the para nitro group.

Computational studies using Density Functional Theory (DFT) have become a valuable tool for predicting the regioselectivity of SNAr reactions. mdpi.com By calculating the energies of the possible transition states and intermediates, or by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the most likely site of attack. mdpi.com For instance, the carbon atom with the larger LUMO coefficient is often the more susceptible to nucleophilic attack. mdpi.com These analyses consistently show that the stability of the resulting Meisenheimer complex is the key determinant of regioselectivity. mdpi.com

Cyclization Reactions Involving 6-Nitronicotinaldehyde Derivatives

The dual functionality of 6-nitronicotinaldehyde derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. The aldehyde and nitro groups can participate directly in ring-forming reactions, leading to complex molecular architectures.

Intramolecular Annulation Reactions

Intramolecular annulation reactions involve the formation of a new ring by connecting two parts of the same molecule. In derivatives of 6-nitronicotinaldehyde, the aldehyde can be converted into a group that subsequently reacts with the nitro group or another position on the pyridine ring. A common strategy involves converting the aldehyde to an enamine or a related species, which can then act as a nucleophile.

Another pathway involves the reduction of the nitro group to an amine, which can then undergo a condensation reaction with the aldehyde to form a fused dihydropyridine (B1217469) ring. These metal-free annulation strategies provide efficient routes to polycyclic nitrogen-containing heterocycles, which are scaffolds of interest in medicinal chemistry and materials science. sioc-journal.cn

Heterocyclic Ring Formation (e.g., Aza-indazole synthesis via Cadogan cyclization)

A prominent application of nitropyridine aldehydes is in the synthesis of aza-indazoles, a class of heterocycles with significant biological activity. The Cadogan cyclization is a powerful method for constructing such systems from ortho-nitroaryl precursors. researchgate.netresearchgate.net This reaction typically involves the reductive cyclization of a nitro group onto an adjacent functional group, mediated by a trivalent phosphorus reagent like triethyl phosphite (B83602) or triphenylphosphine. wikipedia.orgnih.gov

A typical sequence for synthesizing an aza-indazole from a 6-nitronicotinaldehyde derivative is as follows:

Imine Formation: The aldehyde is first condensed with a primary amine or hydrazine (B178648) to form an imine or hydrazone.

Reductive Cyclization: The resulting o-nitroaryl imine is then treated with a phosphine (B1218219) reagent. The phosphine deoxygenates the nitro group, generating a transient, highly reactive nitrene species. This nitrene rapidly inserts into a nearby C-H or N-H bond of the adjacent side chain, closing the ring to form the five-membered aza-indazole core. nih.gov

This strategy has been successfully employed in the synthesis of potent enzyme inhibitors, where a nitropyridinaldehyde was converted to an imine and then subjected to Cadogan conditions to furnish the desired aza-indazole core in good yield. nih.gov

| Reaction | Starting Material | Key Reagent | Product | Reference |

| Aza-indazole Synthesis | 6-isopropoxy-2-nitronicotinaldehyde derivative | 1. Hydrazine derivative2. P(OEt)₃ or PPh₃ | Aza-indazole core | nih.gov |

Palladium-Catalyzed Cross-Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nobelprize.orgresearchgate.net 6-Nitronicotinaldehyde and its derivatives, particularly halogenated versions, are excellent substrates for these transformations, enabling extensive functionalization of the pyridine core.

The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with a Pd(0) species. nobelprize.org The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the nitropyridine derivative, forming an organopalladium(II) complex.

Transmetalation: A second organic group, typically from an organoboron compound (in the Suzuki reaction), is transferred to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

The Suzuki-Miyaura reaction is particularly useful for creating biaryl structures and is widely employed in the pharmaceutical industry due to the stability and low toxicity of the organoboron reagents. nih.govrsc.org For example, a halogenated nitropyridine aldehyde can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. Such reactions have been used in the synthesis of complex molecules, including PET tracers, where a boronic ester precursor was coupled to an azaindazole core. nih.gov While the aldehyde itself can sometimes be a coupling partner in deformylative cross-couplings, it is more common to use a halo-substituted nitropyridine aldehyde as the electrophile. d-nb.info

| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Nitropyridine | Aryl/Heteroaryl Boronic Acid or Ester | Pd(OAc)₂, Pd(PPh₃)₄, etc. | Biaryl Compound | nobelprize.orgnih.gov |

| C-N Coupling (Buchwald-Hartwig) | Halogenated Nitropyridine | Amine | Pd Catalyst + Buchwald Ligands | Aryl Amine | researchgate.netmit.edu |

| C-O Coupling | Halogenated Nitropyridine | Alcohol | Pd Catalyst + Biarylphosphine Ligands | Aryl Ether | mit.edu |

Chemo- and Regioselectivity in Reactions of 6-Nitronicotinaldehyde

Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to others within the same molecule. wikipedia.orglibretexts.org This is a critical consideration for a multifunctional compound like 6-nitronicotinaldehyde, which possesses an aldehyde, a nitro group, and an activated pyridine ring.

The high electrophilicity of the aldehyde group makes it a primary target for nucleophiles like organometallic reagents or hydrides. However, the choice of reagent is crucial. For example, a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group. In contrast, a milder reagent like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to an alcohol while leaving the nitro group intact. wikipedia.org

Protecting groups are often employed to achieve desired chemoselectivity. youtube.com For instance, the aldehyde can be temporarily converted into an acetal, which is stable under basic or nucleophilic conditions. This allows reactions, such as SNAr or modifications of the nitro group, to be carried out on the ring without affecting the masked aldehyde. The protecting group can then be removed in a later step.

Computational and Theoretical Investigations of 6 Nitronicotinaldehyde

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical identity and behavior. Through quantum chemical calculations, a detailed picture of the electron distribution and orbital energies of 6-Nitronicotinaldehyde can be constructed.

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing computational cost with accuracy for predicting molecular properties. avogadro.cc This method is employed to determine the most stable three-dimensional arrangement of atoms in 6-Nitronicotinaldehyde, known as its optimized geometry. By calculating the electronic energy for various atomic arrangements, DFT identifies the structure with the minimum energy.

The process typically involves selecting a functional, such as the widely used B3LYP, which approximates the exchange-correlation energy, and a basis set, like 6-31G(d), which describes the atomic orbitals. The geometry optimization yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. arxiv.org The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. uctm.edu

Interactive Table: Illustrative Optimized Geometric Parameters for a Pyridine (B92270) Derivative

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C3-C4 | ~1.40 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-N (nitro) | ~1.47 Å |

| Bond Angle | C2-C3-C4 | ~118° |

| Bond Angle | C-N-O (nitro) | ~118° |

Note: The values in this table are representative examples for a substituted pyridine ring and are not the actual calculated values for 6-Nitronicotinaldehyde.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. gaussian.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netfaccts.de The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy is related to its electron affinity and electrophilicity. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. chalcogen.ro For 6-Nitronicotinaldehyde, the electron-withdrawing nature of the nitro and aldehyde groups is expected to lower the energy of the LUMO, making it a good electrophile.

Interactive Table: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -7.5 | Electron Donor (Nucleophilic sites) |

| LUMO | -2.0 | Electron Acceptor (Electrophilic sites) |

Note: These energy values are illustrative and not the specific calculated values for 6-Nitronicotinaldehyde.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through population analysis methods like Mulliken, Löwdin, or Hirshfeld. faccts.dewikipedia.orgq-chem.com These methods assign partial charges to each atom, providing a numerical representation of the molecule's electronic landscape.

A more visual tool is the Molecular Electrostatic Potential (MEP) map. libretexts.org An MEP map projects the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com Colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. avogadro.ccyoutube.com For 6-Nitronicotinaldehyde, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and aldehyde groups due to their high electronegativity, and positive potential near the hydrogen atoms and parts of the pyridine ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Profiles

Mechanistic Probing of Reaction Pathways

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms.

A chemical reaction proceeds from reactants to products via a high-energy, transient species known as the transition state. arxiv.org The transition state represents the energy maximum along the reaction coordinate and is characterized by partially formed and broken bonds. q-chem.com Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. wikipedia.org

Computational methods can locate transition states using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods. researchgate.net Once a transition state is located, a frequency calculation must confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ic.ac.uk To verify that the identified transition state correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. faccts.de This traces the minimum energy path downhill from the transition state to the corresponding energy minima of the reactant and product. faccts.de

Most chemical reactions occur in a solvent, which can significantly influence reaction rates and equilibria. mit.edu Computational models can account for these solvent effects using either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org These models are computationally efficient and capture the bulk electrostatic effects of the solvent. mpg.de Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding. mpg.de

By performing calculations in different solvent models, it is possible to determine how the solvent stabilizes or destabilizes the reactants, transition state, and products. This allows for the calculation of activation energies and reaction energies in solution, providing a more realistic prediction of the reaction's kinetics and thermodynamics. mit.educhemrxiv.org For example, polar solvents might preferentially solvate charged intermediates or transition states, thereby lowering the activation barrier and accelerating the reaction rate compared to the gas phase or nonpolar solvents. chemrxiv.org

Transition State Identification and Energy Barrier Calculations

Structure-Reactivity Relationships (SAR) from Computational Data

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of 6-Nitronicotinaldehyde and its chemical reactivity. Through the use of theoretical models and quantum mechanical calculations, it is possible to probe the electronic properties of the molecule and predict its behavior in chemical reactions. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are instrumental in elucidating these structure-activity relationships (SAR). tennessee.eduresearchgate.netwikipedia.org

DFT calculations, for instance, using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's geometry and the mapping of its electron density distribution. researchgate.netmdpi.com This information is crucial for identifying regions of the molecule that are electron-rich or electron-deficient, which in turn dictates how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

A key aspect of understanding chemical reactivity from a computational standpoint is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. researchgate.net

For nitropyridine derivatives, the presence of the electron-withdrawing nitro group (-NO₂) and the aldehyde group (-CHO) significantly influences the electronic landscape of the pyridine ring. These groups tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.gov Computational studies on related nitropyridines provide insight into the expected values for 6-Nitronicotinaldehyde. researchgate.net

Below is a table illustrating the kind of data generated from FMO analysis for a representative nitropyridine derivative, which serves as an analogue for understanding 6-Nitronicotinaldehyde.

Table 1: Representative Frontier Molecular Orbital Data for a Nitropyridine Analogue Calculated using DFT at the B3LYP/6-311G(d,p) level.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.65 | Primarily located on the pyridine ring and lone pairs of the oxygen and nitrogen atoms. Its energy level indicates the molecule's capacity to act as an electron donor. |

| LUMO | -1.23 | Predominantly localized around the nitro group and the aldehyde's carbonyl carbon. This low energy suggests a strong electrophilic character at these sites. |

| HOMO-LUMO Gap | 5.42 | The magnitude of this gap is indicative of the molecule's kinetic stability and overall reactivity. |

Note: The data presented are representative values for a similar class of compounds and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Maps

Another powerful computational tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. avogadro.ccresearchgate.netwuxiapptec.com These maps use a color spectrum to indicate charge distribution: red typically signifies regions of high electron density (negative potential), while blue indicates areas of low electron density (positive potential). Green and yellow represent intermediate potentials. youtube.comreadthedocs.io

For 6-Nitronicotinaldehyde, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro and aldehyde groups, reflecting their high electronegativity and the presence of lone pairs. Conversely, a positive potential (blue) would likely be observed near the hydrogen atom of the aldehyde group and on the carbon atoms of the pyridine ring adjacent to the electron-withdrawing nitro group. These positive regions are the most probable sites for nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Computational methods are also employed to calculate various molecular descriptors that are used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govsemanticscholar.org These descriptors quantify different aspects of a molecule's structure and are correlated with its biological activity or reactivity. For nitropyridine compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO) have been shown to be important in predicting their toxicological effects, which are often related to their reactivity. tennessee.edu

The table below provides examples of computational descriptors that are typically calculated to build QSAR models for this class of compounds.

Table 2: Key Computational Descriptors for QSAR Analysis of Nitropyridine Derivatives

| Descriptor | Typical Value Range | Significance in Reactivity |

| E_LUMO (eV) | -1.0 to -2.5 | Lower values indicate greater ease of accepting electrons, suggesting higher reactivity towards nucleophiles. |

| Dipole Moment (Debye) | 3.0 to 5.0 | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Surface Area (Ų) | 150 to 200 | Relates to the molecule's ability to interact with biological targets or other reactants. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 to 2.5 | A measure of hydrophobicity, which affects transport properties and interaction with biological membranes. |

Note: The values are representative and can vary based on the specific derivative and the computational method used.

Derivatization and Synthetic Applications of 6 Nitronicotinaldehyde As a Building Block

Construction of Complex Heterocyclic Architectures

6-Nitronicotinaldehyde serves as a versatile starting material for the synthesis of intricate heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov Its aldehyde and nitro functionalities on the pyridine (B92270) ring allow for a variety of chemical transformations, leading to the formation of fused and multicyclic systems.

Synthesis of Fused Pyridine Ring Systems

The strategic positioning of functional groups in 6-nitronicotinaldehyde enables its use in the construction of fused pyridine ring systems. These systems are prevalent in a wide array of pharmacologically active compounds. mdpi.com The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, can be achieved through reactions involving the aldehyde group, followed by cyclization reactions. nih.gov The electron-withdrawing nature of the nitro group enhances the reactivity of the pyridine ring, facilitating cyclization reactions that might otherwise be difficult. acs.org Palladium-catalyzed intramolecular C–H arylation is a powerful method for creating fused systems, and while not directly documented for 6-nitronicotinaldehyde itself, similar pyridine derivatives undergo such reactions to yield complex heteroaromatic compounds. beilstein-journals.org

| Precursor | Reagents/Conditions | Fused Ring System | Yield |

| 2-Quinolinecarboxyamide derivative | Pd(OAc)2, PPh3, 110 °C | Fused heteroaromatic | 94% beilstein-journals.org |

| Picoline amide derivative | Pd(OAc)2, PPh3 | Fused heteroaromatic | 70% beilstein-journals.org |

| 6-Methylpicoline amide derivative | Pd(OAc)2, PPh3 | Fused heteroaromatic | 77% beilstein-journals.org |

| 2,6-Pyridinedicarboxylic acid amide derivative | Pd(OAc)2, PPh3 | Fused heteroaromatic | 87% beilstein-journals.org |

Preparation of Multicyclic Nitrogen-Containing Scaffolds

The reactivity of 6-nitronicotinaldehyde is harnessed to build multicyclic scaffolds containing nitrogen atoms. mdpi.com These complex structures are of great interest due to their presence in natural products and their potential as therapeutic agents. researchgate.netnih.gov Methodologies such as sequential and cascade reactions, often catalyzed by transition metals, are employed to construct these polyfunctionalized nitrogen heterocycles with high efficiency and atom economy. mdpi.com For instance, ene reductases have been shown to facilitate intramolecular C-H functionalization to produce bridged bicyclic nitrogen heterocycles. nih.gov While specific examples starting from 6-nitronicotinaldehyde are not extensively detailed, the principles of using bifunctional building blocks in metal-catalyzed sequential reactions to form complex nitrogen-containing scaffolds are well-established. mdpi.com

Precursor in the Synthesis of Advanced Chemical Entities

The unique electronic and structural features of 6-nitronicotinaldehyde make it a valuable precursor for the synthesis of sophisticated chemical entities with tailored properties and functions.

Development of Chemical Probes and Ligands

Chemical probes are essential small-molecule tools for studying protein function and validating therapeutic targets. nih.gov 6-Nitronicotinaldehyde can serve as a foundational scaffold for the development of such probes. The aldehyde group provides a handle for conjugation to other molecules, while the nitro-substituted pyridine core can be modified to optimize binding affinity and selectivity for a target protein. The development of trifunctional building blocks, which incorporate a connectivity group, a reactive group for covalent modification, and a bioorthogonal handle for detection, is a key strategy in chemical probe synthesis. Although direct examples utilizing 6-nitronicotinaldehyde are not prevalent, its functional groups are amenable to the incorporation of such trifunctionality. The synthesis of ligands for various biological targets often relies on heterocyclic scaffolds, and the pyridine ring of 6-nitronicotinaldehyde is a common motif in such molecules. nih.gov

| Probe Type | Key Feature | Application |

| Affinity-based probes | Covalent binding to target | Protein isolation and profiling rsc.org |

| Trifunctional probes | Connectivity, reactivity, and detection groups | Target identification and validation |

| Fluorescent probes | Emission properties upon binding | Imaging and sensing |

Intermediates for Functional Organic Materials

Functional organic materials, with applications in electronics and photonics, often incorporate π-conjugated systems. wiley.comnaist.jp The electron-deficient nature of the 6-nitronicotinaldehyde ring system makes it an interesting component for such materials. The synthesis of quinoidal thienoacenes, for example, has produced materials with amphoteric redox behavior and near-infrared absorption, properties desirable for electronic applications. rsc.org The aldehyde functionality of 6-nitronicotinaldehyde allows for its incorporation into larger conjugated structures through various condensation and coupling reactions. The goal is often to create materials with specific optoelectronic properties, such as those used in solar cells or as fluorescent dyes. naist.jpdeliuslab.com

Enabling Strategies for Molecular Diversity and Library Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukfrontiersin.org 6-Nitronicotinaldehyde, with its multiple reaction sites, is an excellent starting point for generating molecular diversity. By systematically reacting the aldehyde and modifying the nitro group and the pyridine ring, a wide range of derivatives can be produced from a single precursor. openaccessjournals.com This approach is more efficient than synthesizing each compound individually and allows for the rapid generation of compound libraries for high-throughput screening. rsc.org The use of pluripotent building blocks, which can react in different ways depending on the reaction conditions, is a powerful strategy in DOS. cam.ac.uk

Advanced Methodologies in 6 Nitronicotinaldehyde Research

Modern Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 6-Nitronicotinaldehyde, providing detailed insights into its molecular structure and electronic characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 6-Nitronicotinaldehyde, ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In a typical ¹H NMR spectrum, the aldehyde proton signal appears significantly downfield due to the electron-withdrawing nature of the carbonyl group. Aromatic protons exhibit shifts influenced by the positions of the nitro and aldehyde groups on the pyridine (B92270) ring. Similarly, ¹³C NMR provides information on the carbon skeleton. sigmaaldrich.comnetlify.apporganicchemistrydata.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for 6-Nitronicotinaldehyde

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic CH | 7.5 - 9.0 | Multiplet |

Note: Actual chemical shifts can vary based on the solvent and concentration. washington.edu

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of 6-Nitronicotinaldehyde, which in turn confirms its elemental composition. measurlabs.comeuropa.eu This technique is highly accurate, often measuring mass to within a few parts per million (ppm), providing unambiguous identification of the compound. chromatographyonline.com HRMS can differentiate between compounds with the same nominal mass but different molecular formulas, making it an indispensable tool for structural elucidation. mdpi.com Tandem mass spectrometry (MS/MS) experiments can further be used to fragment the molecule and analyze the resulting pieces, offering deeper structural insights. europa.eu

Table: Key HRMS Data for 6-Nitronicotinaldehyde

| Parameter | Value |

| Molecular Formula | C₆H₄N₂O₃ |

| Exact Mass | 152.0222 |

| Primary Ionization Technique | Electrospray Ionization (ESI) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 6-Nitronicotinaldehyde. edinst.commt.com These techniques are complementary and provide a detailed "fingerprint" of the molecule's vibrational modes. edinst.com

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by the molecule, which excites its vibrational modes. illinois.edu For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.comillinois.edu Key IR absorption bands for 6-Nitronicotinaldehyde confirm the presence of the nitro and aldehyde groups.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. libretexts.org A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org Symmetric vibrations often produce strong Raman signals. libretexts.org

Interactive Table: Characteristic Vibrational Frequencies for 6-Nitronicotinaldehyde

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Nitro (-NO₂) | ~1578–1447 | Active | Asymmetric & Symmetric Stretch |

| Aldehyde (C=O) | ~1650–1665 | Active | Stretch |

| Aromatic C-H | ~3069–3070 | Active | Stretch |

Source: Adapted from typical values for similar compounds. The rule of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice-versa; however, this does not apply to all molecules. horiba.com

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org This technique is used to study the electronic transitions and photophysical properties of 6-Nitronicotinaldehyde. beilstein-journals.orgmdpi.commdpi.comrsc.orgnih.gov The presence of chromophores, such as the nitro group and the conjugated π-system of the pyridine ring, leads to characteristic absorption bands. tanta.edu.eg

The absorption spectrum of 6-Nitronicotinaldehyde is expected to show transitions such as n → π* and π → π. shu.ac.uk The n → π transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, are typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transitions of the aromatic system. shu.ac.uk The solvent can influence the position of these absorption bands. shu.ac.uk

Table: Expected Electronic Transitions in 6-Nitronicotinaldehyde

| Transition | Wavelength Region (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200 - 400 | High (>1000) | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | 300 - 500 | Low (10-100) | Excitation of a non-bonding electron to a π antibonding orbital. |

Note: These are general ranges and can be affected by conjugation and solvent polarity. shu.ac.ukmsu.edu

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the purification and analysis of 6-Nitronicotinaldehyde, ensuring the quality of the compound for subsequent applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Yield Tracking

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 6-Nitronicotinaldehyde and for tracking the yield of its synthesis reactions. By separating the compound from impurities and by-products, HPLC provides a quantitative measure of its purity. chromatographyonline.comelementlabsolutions.comchromforum.org The use of a UV detector allows for the quantification of the compound based on its absorbance at a specific wavelength. chromatographyonline.com Method validation is crucial to ensure the accuracy and precision of the results. europa.eu

Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with or without acid modifier) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Set at the λmax of 6-Nitronicotinaldehyde |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of chemical reactions and quantifying the components of a mixture. In the context of 6-Nitronicotinaldehyde synthesis, GC-MS would be employed to track the consumption of starting materials and the formation of the desired product and any byproducts in real-time. This allows for precise determination of reaction kinetics and optimization of reaction conditions.

The methodology typically involves the derivatization of the aldehyde functional group to enhance volatility and thermal stability, which is often necessary for successful GC analysis. mdpi.com A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. nih.gov This process increases the molecular weight and improves the chromatographic properties of the analyte.

The sample, once derivatized, is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. scirp.org By comparing the retention times and mass spectra to known standards, the identity and quantity of each compound in the reaction mixture can be determined. nih.govpsu.edu

For quantitative analysis, a calibration curve is typically constructed using standard solutions of the analyte at known concentrations. This allows for the accurate determination of the concentration of 6-Nitronicotinaldehyde in the reaction mixture at various time points.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Aromatic Aldehyde

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) rsc.org |

| Injector Temperature | 250 °C researchgate.net |

| Carrier Gas | Helium |

| Oven Program | Initial temp 120°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min researchgate.net |

| MS Detector | Electron Ionization (EI) at 70 eV researchgate.net |

| Mass Range | 40-550 amu |

| Derivatizing Agent | PFBHA nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like 6-Nitronicotinaldehyde, this method would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comredalyc.org This information is crucial for understanding the compound's physical properties and its interactions with other molecules.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

This diffraction data is then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, which is often critical in pharmaceutical applications.

Table 2: Representative Crystallographic Data for a Nitro-Substituted Pyridine Derivative (2-N-phenylamino-3-nitro-6-methylpyridine) mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁N₃O₂ mdpi.com |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/n mdpi.com |

| Unit Cell Dimensions | a = 8.123(3) Å, b = 15.456(5) Å, c = 8.987(3) Å |

| Volume | 1109.1(6) ų |

| Density (calculated) | 1.372 Mg/m³ |

| Absorption Coefficient | 0.098 mm⁻¹ |

| Reflections Collected | 5678 |

| Final R indices [I>2sigma(I)] | R1 = 0.0543, wR2 = 0.1345 |

Design of Experiments (DoE) in Reaction Optimization and Parameter Screening

Design of Experiments (DoE) is a statistical approach used to systematically plan and analyze experiments. It is a highly efficient methodology for optimizing chemical reactions by simultaneously varying multiple factors to identify the conditions that yield the best outcome, such as maximizing product yield or minimizing impurities. vapourtec.comnih.gov For the synthesis of 6-Nitronicotinaldehyde, DoE could be applied to screen for the most influential reaction parameters and then to fine-tune these parameters to achieve optimal performance. researchgate.net

The process begins with identifying the key factors that could affect the reaction, such as temperature, reaction time, catalyst loading, and reactant concentrations. nih.gov A set of experiments is then designed where these factors are varied in a controlled manner. Common DoE designs include factorial designs (where all combinations of factor levels are tested) and response surface methodologies (which are used to model the relationship between the factors and the response). rsc.org

After conducting the experiments, the results are analyzed using statistical software to determine the main effects of each factor and any interactions between them. This analysis generates a mathematical model that describes how the response (e.g., yield) changes with the different factor levels. This model can then be used to predict the optimal conditions for the reaction.